molecular formula C24H23NO5 B104360 Acetonylchelerythrine CAS No. 22864-92-2

Acetonylchelerythrine

Cat. No.: B104360
CAS No.: 22864-92-2
M. Wt: 405.4 g/mol
InChI Key: VGTQLFWIJIABSU-SFHVURJKSA-N
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Scientific Research Applications

Acetonylchelerythrine has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Acetonylchelerythrine, a natural compound from traditional Chinese medicine, primarily targets Protein Kinase C (PKC) and BclXL-Bak BH3 . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. BclXL-Bak BH3 is a key player in the regulation of apoptosis, or programmed cell death .

Mode of Action

This compound acts as a potent and selective antagonist of PKC, with an IC50 value of 0.7 μM . It also inhibits the binding of BclXL-Bak BH3 peptide, with an IC50 of 1.5 μM . By inhibiting these targets, this compound can induce apoptosis and autophagy in cells .

Biochemical Pathways

The primary anti-bacterial mechanism of this compound may be attributed to its destruction of the channels across the bacterial cell membranes, causing protein leakage to the outside of the cell, and to its inhibition on protein biosynthesis . This disruption of the cell membrane and inhibition of protein synthesis can lead to cell death .

Pharmacokinetics

It’s known that the compound has better water solubility and stability in its salt form, chelerythrine chloride . This suggests that the bioavailability of this compound may be influenced by its formulation.

Result of Action

The result of this compound’s action is the induction of apoptosis and autophagy in cells . This can lead to cell death, which is beneficial in the context of targeting cancer cells or bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility and stability can be enhanced in its salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetonylchelerythrine can be synthesized through a series of chemical reactions involving the parent compound, chelerythrineThe reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification involves techniques such as chromatography to isolate the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Acetonylchelerythrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

    Chelerythrine: The parent compound, known for its potent biological activities.

    Dihydrochelerythrine: A reduced form of chelerythrine with similar properties.

    Chelerythrine chloride: A more water-soluble form of chelerythrine.

Uniqueness: Acetonylchelerythrine is unique due to the presence of the acetone group, which enhances its biological activity and makes it more effective in certain applications compared to its parent compound and other derivatives .

Properties

IUPAC Name

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQLFWIJIABSU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177404
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22864-92-2
Record name Acetonylchelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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